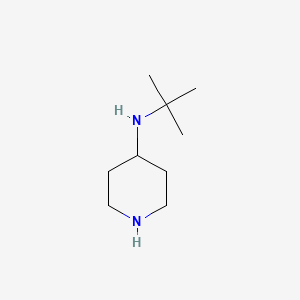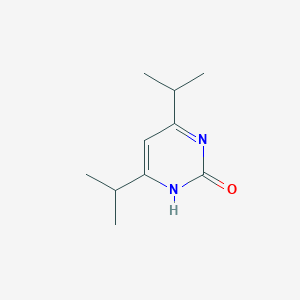
4,6-Diisopropylpyrimidin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Diisopropylpyrimidin-2(1H)-one is a heterocyclic organic compound belonging to the pyrimidine family. Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the structure of nucleic acids. This compound is characterized by the presence of two isopropyl groups attached to the 4th and 6th positions of the pyrimidine ring, and a keto group at the 2nd position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Diisopropylpyrimidin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diisopropylamine with a suitable diketone or diester in the presence of a base. The reaction conditions often include:
Temperature: Moderate to high temperatures (80-150°C)
Solvent: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
Catalysts: Bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu)
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability.
化学反応の分析
Types of Reactions
4,6-Diisopropylpyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 4,6-Diisopropylpyrimidin-2(1H)-ol.
Substitution: Electrophilic substitution reactions can introduce different functional groups at the 5th position of the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a catalyst.
Major Products Formed
Oxidation: Pyrimidine N-oxides
Reduction: 4,6-Diisopropylpyrimidin-2(1H)-ol
Substitution: Halogenated pyrimidine derivatives
科学的研究の応用
4,6-Diisopropylpyrimidin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 4,6-Diisopropylpyrimidin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 4,6-Dimethylpyrimidin-2(1H)-one
- 4,6-Dichloropyrimidin-2(1H)-one
- 4,6-Dimethoxypyrimidin-2(1H)-one
Uniqueness
4,6-Diisopropylpyrimidin-2(1H)-one is unique due to the presence of bulky isopropyl groups, which can influence its steric and electronic properties. This uniqueness can affect its reactivity, binding affinity, and overall biological activity compared to other pyrimidine derivatives.
特性
CAS番号 |
1080650-04-9 |
|---|---|
分子式 |
C10H16N2O |
分子量 |
180.25 g/mol |
IUPAC名 |
4,6-di(propan-2-yl)-1H-pyrimidin-2-one |
InChI |
InChI=1S/C10H16N2O/c1-6(2)8-5-9(7(3)4)12-10(13)11-8/h5-7H,1-4H3,(H,11,12,13) |
InChIキー |
ZMZZIYWIPKNTRI-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC(=NC(=O)N1)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


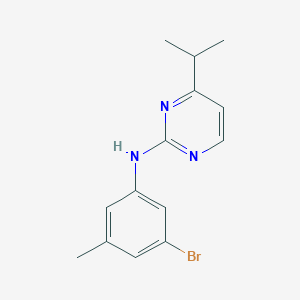
![Diethyl imidazo[1,2-a]quinoxaline-2,5(4H)-dicarboxylate](/img/structure/B8678923.png)
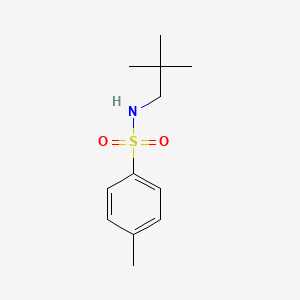
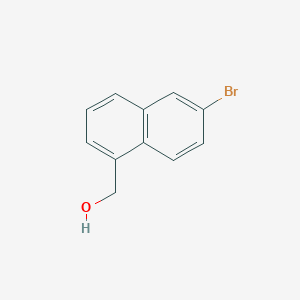
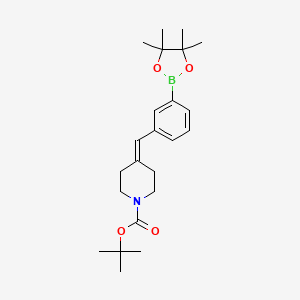
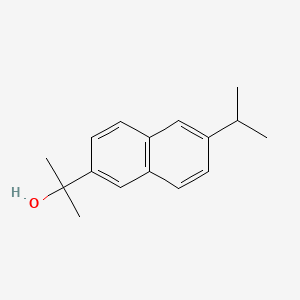
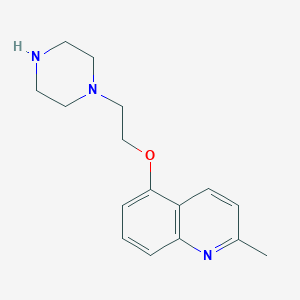
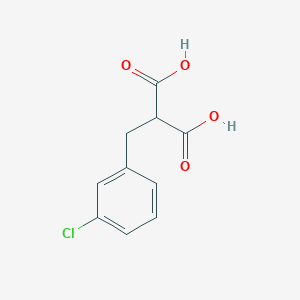
![2-(Isocyanatomethyl)bicyclo[2.2.1]heptane](/img/structure/B8678985.png)
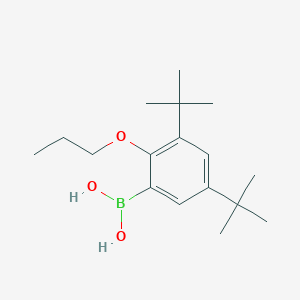
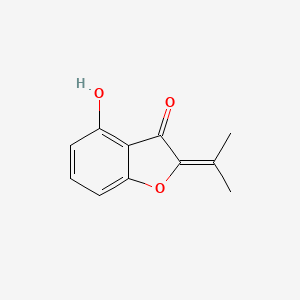
![Methyl 2-(8-bromo-6-fluoro-1-hydroxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetate](/img/structure/B8679008.png)
![5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]thiophene-2-sulfonamide](/img/structure/B8679014.png)
